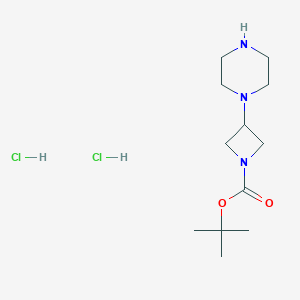
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride: is a chemical compound characterized by its complex structure, which includes a piperazine ring, an azetidine ring, and a tert-butyl ester group. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperazine and azetidine derivatives.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove impurities and obtain a high-purity compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which involve the addition of oxygen or the removal of hydrogen.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution Reagents: Nucleophiles like ammonia or amines, and electrophiles such as alkyl halides, are used in substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, ketones, or alcohols.
Reduction Products: Reduction reactions typically produce amines or alcohols.
Substitution Products: Substitution reactions can result in the formation of various derivatives, depending on the substituents involved.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition or activation. Medicine: The compound is explored for its potential therapeutic properties, including its use in drug discovery and development. Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it often involves interactions with enzymes, receptors, or other biomolecules. The piperazine and azetidine rings play a crucial role in these interactions, influencing the compound's biological activity.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3-(piperazin-1-yl)propanoate: This compound is structurally similar but lacks the azetidine ring.
tert-Butyl 3-[(piperazin-1-yl)methyl]piperidine-1-carboxylate: This compound has a piperidine ring instead of an azetidine ring.
tert-Butyl 3-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate: This compound features a longer alkyl chain between the piperazine and piperidine rings.
Uniqueness: The presence of the azetidine ring in tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride distinguishes it from similar compounds, contributing to its unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
2061980-49-0 |
|---|---|
Molekularformel |
C12H24ClN3O2 |
Molekulargewicht |
277.79 g/mol |
IUPAC-Name |
tert-butyl 3-piperazin-1-ylazetidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H23N3O2.ClH/c1-12(2,3)17-11(16)15-8-10(9-15)14-6-4-13-5-7-14;/h10,13H,4-9H2,1-3H3;1H |
InChI-Schlüssel |
DCZFQYRVIXYDON-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCNCC2.Cl.Cl |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCNCC2.Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















